REACTION_CXSMILES
|
C(Cl)(=O)C.C(O)(=O)C.[CH2:9]([NH:11][NH2:12])[CH3:10].[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([C:22](=O)[C:23]([O:25]C)=O)=[CH:14]1>C(O)C>[CH2:9]([N:11]1[CH:14]=[C:15]2[C:22]([C:23](=[O:25])[NH:13][C:21]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=32)=[N:12]1)[CH3:10]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)NN
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(C(=O)OC)=O
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A pink solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
purified by automated flash chromatography (Biotage
|
Type
|
WASH
|
Details
|
eluted with a gradient of 0-30% CMA in chloroform)
|
Type
|
CUSTOM
|
Details
|
to provide a white solid
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C2C(NC=3C=CC=CC3C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |